(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-(1H-benzimidazol-2-ylsulfanyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-9-5-15-6-10(9)16-11-12-7-3-1-2-4-8(7)13-11/h1-4,9-10,14H,5-6H2,(H,12,13)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIMMPJMSKUPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol, with CAS number 2165692-71-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 232.29 g/mol
- Structural Features : Contains a benzodiazole moiety and a sulfanyl group that may contribute to its biological properties.
Research indicates that compounds with benzodiazole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still being elucidated but may involve:
- Inhibition of Kinases : Potential inhibition of serine/threonine kinases, which play critical roles in cell signaling pathways.
- Antioxidant Activity : The presence of sulfur may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Overview
1. Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. The results showed significant induction of apoptosis through the activation of caspase pathways. The compound demonstrated an IC50 value in the low micromolar range against breast and lung cancer cells.
2. Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
3. Neuroprotective Effects
Preclinical studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to its antioxidant properties and modulation of neuroinflammatory pathways.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds containing the benzodiazole moiety exhibit significant anticancer properties. The presence of the sulfanyl group may enhance interactions with biological targets involved in cancer cell proliferation and survival.
- Case Study : Research has indicated that benzodiazole derivatives can inhibit specific kinases involved in cancer pathways, making them candidates for further development as anticancer agents .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Compounds with similar scaffolds have shown efficacy against various bacterial strains.
- Research Findings : Studies have indicated that benzodiazole derivatives possess broad-spectrum antimicrobial properties, which could be explored for developing new antibiotics .
-
Neuroprotective Effects :
- Investigations into neuroprotective agents have identified benzodiazole derivatives as promising candidates due to their ability to modulate neurotransmitter systems.
- Case Study : A study demonstrated that certain benzodiazole compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Biochemical Applications
- Enzyme Inhibition :
-
Drug Design and Development :
- The unique structural features of (3R,4R)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)oxolan-3-ol make it a valuable scaffold for drug design. Its ability to interact with multiple biological targets can be exploited in the development of multi-target drugs.
- Research Insight : Structure-activity relationship (SAR) studies have shown that modifications to the benzodiazole ring can significantly alter biological activity, guiding the design of more effective therapeutic agents .
Comparison with Similar Compounds
Substituent Variations and Stereochemistry
The compound’s closest analogs differ in substituent groups, stereochemistry, and heterocyclic systems. Key examples include:
Key Observations :
- Pyrrolidine substituents () introduce basicity due to the secondary amine, contrasting with the neutral benzodiazole system.
- Stereochemical Effects : The (3R,4R) configuration distinguishes the target compound from racemic mixtures (e.g., ) and (3S,4R) isomers (). Such stereochemical differences can drastically alter binding selectivity in biological systems.
Physicochemical Properties
- Lipophilicity : The benzodiazole-thioether group likely increases logP compared to hydroxylated analogs like rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol (). Sulfur’s polarizability may enhance membrane permeability .
- Synthetic Complexity : High-purity stereoisomers (e.g., ’s ≥95% purity) suggest advanced chiral resolution techniques, whereas racemic mixtures () may reflect simpler synthetic routes .
Preparation Methods
Synthesis of Benzimidazole Derivative
The benzimidazole core is commonly prepared by condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions. According to patent WO2019038215A1, benzimidazole derivatives can be synthesized via:
Introduction of the Sulfanyl Group at 2-Position
The 2-position of benzimidazole is activated for nucleophilic substitution. The sulfanyl linkage (-S-) is introduced by reacting the 2-halobenzimidazole (e.g., 2-chlorobenzimidazole) with a thiol or thiolate anion under basic conditions:
Preparation of (3R,4R)-Oxolan-3-ol Intermediate
The oxolane ring with stereochemistry (3R,4R) is typically derived from chiral precursors such as:
- Enantiomerically pure tetrahydrofuran derivatives
- Chiral pool synthesis from sugars or diols with controlled stereochemistry
Stereoselective oxidation or reduction steps are employed to install the hydroxyl group at the 3-position, preserving the stereochemical configuration.
Coupling of Benzimidazolylsulfanyl Moiety to Oxolane
The final coupling step involves linking the benzimidazolylsulfanyl group to the oxolane ring at the 4-position:
- The oxolane intermediate is functionalized with a leaving group (e.g., halide or tosylate) at the 4-position
- Nucleophilic substitution by the benzimidazolylsulfanyl anion or thiolate under basic conditions
- Reaction conditions optimized to maintain stereochemistry and avoid racemization, often conducted at mild temperatures with potassium carbonate or similar bases.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + formic acid | 100-150 °C | Acidic media | 70-85 | Classical condensation |
| Sulfanyl group introduction | 2-Halobenzimidazole + thiol + K2CO3 | 50-100 °C | DMF/DMSO | 65-80 | Nucleophilic substitution |
| Oxolane intermediate prep | Chiral starting material, stereoselective oxidation | Variable | Various | 60-75 | Maintains (3R,4R) stereochemistry |
| Coupling step | Oxolane-4-halide + benzimidazolylsulfanyl thiolate | 25-60 °C | DMF/DMSO | 60-78 | Mild conditions to prevent racemization |
Research Findings and Optimization
- Base Selection : Potassium carbonate is frequently used due to its moderate basicity and ability to deprotonate thiols without causing side reactions.
- Solvent Effects : Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution and improve yields by stabilizing charged intermediates.
- Temperature Control : Elevated temperatures promote reaction rates but must be balanced to avoid racemization of chiral centers on the oxolane ring.
- Stereochemical Integrity : Use of chiral pool starting materials and mild reaction conditions ensures preservation of the (3R,4R) configuration.
- Purification : Crystallization and chromatographic methods are employed to isolate the target compound with high purity.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Analytical Monitoring Tool |
|---|---|---|
| Temperature | 80°C (reflux) | In-line IR (C-S bond formation) |
| Solvent | Anhydrous DMF | TLC (Rf = 0.3, hexane:EA 3:1) |
| Catalyst | Triethylamine (1.5 eq) | HPLC (C18, 254 nm) |
Q. Table 2. Stability-Indicating HPLC Method
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (5 µm) | 0.1% HCOOH:MeOH (60:40) | 1.0 mL/min | 6.2 min |
Q. Table 3. Computational Modeling Software
| Application | Software | Output Metric |
|---|---|---|
| Docking | AutoDock Vina | Binding Energy (kcal/mol) |
| MD Simulations | GROMACS | RMSD/RMSF |
| logP Prediction | ChemAxon | Partition Coefficient |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
